molecular formula C12H12N2O2 B6318103 3-Imidazol-1-ylmethyl-benzoic acid methyl ester CAS No. 218131-31-8

3-Imidazol-1-ylmethyl-benzoic acid methyl ester

Cat. No.: B6318103
CAS No.: 218131-31-8
M. Wt: 216.24 g/mol
InChI Key: HWEPXRBQZCQVQQ-UHFFFAOYSA-N
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Description

3-Imidazol-1-ylmethyl-benzoic acid methyl ester is a chemical compound that features an imidazole ring attached to a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazol-1-ylmethyl-benzoic acid methyl ester typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid methyl ester. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the one-pot synthesis of trisubstituted imidazoles using internal alkynes, iodine, and dimethyl sulphoxide, followed by reaction with an aldehyde and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Imidazol-1-ylmethyl-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the ester group would produce the corresponding alcohol.

Scientific Research Applications

3-Imidazol-1-ylmethyl-benzoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Imidazol-1-ylmethyl-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can participate in hydrogen bonding, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure.

    Benzimidazole: Contains a fused benzene and imidazole ring.

    Histidine: An amino acid with an imidazole side chain.

Uniqueness

3-Imidazol-1-ylmethyl-benzoic acid methyl ester is unique due to the presence of both an imidazole ring and a benzoic acid methyl ester moiety.

Properties

IUPAC Name

methyl 3-(imidazol-1-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-4-2-3-10(7-11)8-14-6-5-13-9-14/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEPXRBQZCQVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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